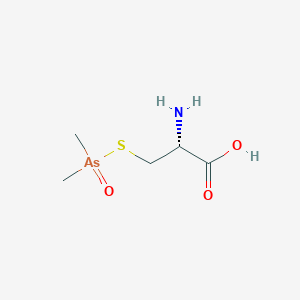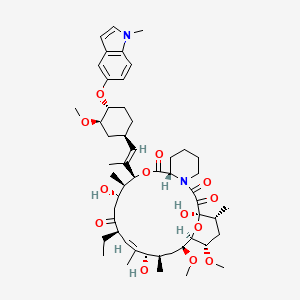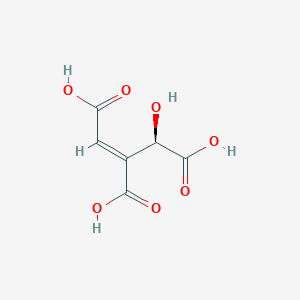
P1-(Adenosine-5'-P5-(uridine-5')pentaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate: is a dinucleotide compound that belongs to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by a phosphodiester linkage connecting the 5’ positions of two nucleotide bases. This specific compound features adenosine and uridine as its nucleotide bases, linked through a pentaphosphate chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate typically involves a multi-step process. Initially, adenosine and uridine nucleotides are phosphorylated to form their respective triphosphates. These triphosphates are then linked through a series of phosphorylation reactions to form the pentaphosphate bridge. The optimal pH for these reactions is between 7.5 and 8.5, and the presence of metal ions such as magnesium or manganese is crucial for the efficiency of the phosphorylation steps .
Industrial Production Methods: Industrial production of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The process is typically followed by purification steps, including chromatography, to isolate the desired compound from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by nucleases, breaking the phosphodiester bonds and yielding the individual nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer processes.
Oxidation/Reduction: Though less common, the compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes or chemical reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as phosphodiesterases are commonly used.
Phosphorylation: ATP and specific kinases are typically involved.
Oxidation/Reduction: Chemical reagents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products:
Hydrolysis: Adenosine monophosphate (AMP) and uridine monophosphate (UMP).
Phosphorylation: Higher phosphorylated forms or cyclic nucleotides.
Oxidation/Reduction: Modified nucleotides with altered redox states.
Aplicaciones Científicas De Investigación
Chemistry: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used as a model compound in studies of nucleotide interactions and enzymatic processes involving nucleotides. It helps in understanding the mechanisms of nucleotide polymerization and degradation .
Biology: In biological research, this compound is used to study cellular signaling pathways, particularly those involving cyclic nucleotides and nucleotide-binding proteins. It serves as a substrate for various kinases and phosphatases, aiding in the elucidation of their roles in cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the modulation of nucleotide signaling pathways. It is being investigated for its role in regulating immune responses and its potential use in treating diseases related to nucleotide metabolism .
Industry: In the industrial sector, P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used in the production of nucleotide-based pharmaceuticals and as a research tool in the development of new drugs targeting nucleotide pathways .
Mecanismo De Acción
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. It acts as a substrate for kinases and phosphatases, influencing phosphorylation and dephosphorylation reactions that are critical for cellular signaling. The compound can also bind to purinergic receptors, modulating various physiological responses such as inflammation and immune activation .
Comparación Con Compuestos Similares
P1-(Adenosine-5’-P5-(adenosine-5’)pentaphosphate (Ap5A): Similar structure but with two adenosine bases.
P1-(Adenosine-5’-P5-(cytidine-5’)pentaphosphate (Ap5C): Contains cytidine instead of uridine.
P1-(Adenosine-5’-P5-(guanosine-5’)pentaphosphate (Ap5G): Contains guanosine instead of uridine.
Uniqueness: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is unique due to its specific combination of adenosine and uridine bases, which may confer distinct biological activities compared to other dinucleotides. Its ability to interact with both purine and pyrimidine nucleotide pathways makes it a versatile tool in biochemical and pharmacological research .
Propiedades
Fórmula molecular |
C19H28N7O24P5 |
|---|---|
Peso molecular |
893.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H28N7O24P5/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(46-18)4-44-52(35,36)48-54(39,40)50-55(41,42)49-53(37,38)47-51(33,34)43-3-7-11(28)13(30)17(45-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Clave InChI |
CPTLFMDLEWCNMJ-KPKSGTNCSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



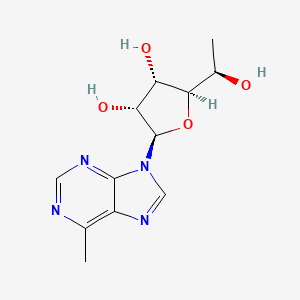
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
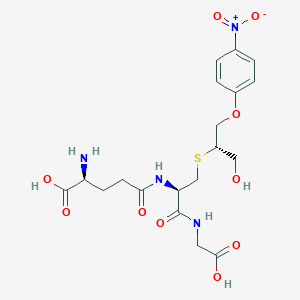
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
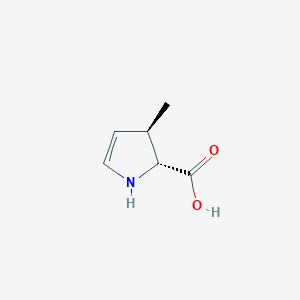


![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
